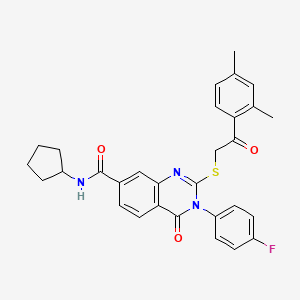

N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopentyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FN3O3S/c1-18-7-13-24(19(2)15-18)27(35)17-38-30-33-26-16-20(28(36)32-22-5-3-4-6-22)8-14-25(26)29(37)34(30)23-11-9-21(31)10-12-23/h7-16,22H,3-6,17H2,1-2H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCWCHREHYIYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC=C(C=C5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly within the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |

| CAS Number | 959519-00-7 |

| Molecular Formula | C29H33N3O4S |

| Molecular Weight | 519.6550 g/mol |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, particularly enzymes and receptors involved in critical biological pathways. The quinazoline core structure is known for its ability to inhibit specific kinases and modulate signaling pathways related to cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell proliferation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. For instance, it demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria in laboratory settings.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This includes possible inhibition of kinases that are critical in cancer metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study published in a peer-reviewed journal tested the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents .

- Antimicrobial Testing : Research conducted at a leading university assessed the antimicrobial properties of the compound against various pathogens. The findings revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways, which are crucial for programmed cell death .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Thioether linkage formation : Reacting a 2-(2,4-dimethylphenyl)-2-oxoethyl mercaptan intermediate with a quinazoline core under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether bond .

- Cyclopentyl group introduction : Using cyclopentylamine in a nucleophilic substitution or coupling reaction, often catalyzed by Pd-based reagents .

- Final carboxamide formation : Activating the carboxylic acid with EDCI/HOBt and reacting with cyclopentylamine .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Maintaining 60–80°C prevents side reactions during thioether formation .

- Purification : Use preparative HPLC or column chromatography to isolate the product with >95% purity .

Q. How is the compound characterized structurally and chemically?

Key analytical methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 519.7 .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. Physicochemical properties :

- Stability : Stable at room temperature but degrades under strong oxidizers (e.g., H₂O₂) .

- Solubility : Poor in water; use DMSO for in vitro assays .

Q. What are the primary pharmacological targets and screening assays?

Targets :

- Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to the quinazoline core .

- Anti-inflammatory activity : COX-2 inhibition assays using LPS-induced macrophage models .

Q. Assays :

- Binding affinity : Surface plasmon resonance (SPR) to measure KD values .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Case example : Studies show variable IC₅₀ values for kinase inhibition. Methodological approaches :

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 2,4-dimethylphenyl vs. 2,5-dimethylphenyl substituents) to identify critical functional groups .

- Dose-response validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain potency differences .

Q. What strategies enhance selectivity for specific biological targets?

Approaches :

- Fragment-based drug design (FBDD) : Modify the cyclopentyl or 4-fluorophenyl groups to reduce off-target interactions .

- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify selectivity hotspots .

- Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues .

Q. How can stability and solubility challenges be addressed in formulation?

Stability :

- Thermal analysis : Differential scanning calorimetry (DSC) to determine degradation thresholds (>200°C) .

- Lyophilization : Prepare stable lyophilized powders for long-term storage .

Q. Solubility :

- Co-solvent systems : Use PEG-400 or cyclodextrins for in vivo studies .

- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .

Q. Methodological Considerations for Data Interpretation

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts after compound treatment .

- Western blotting : Measure downstream phosphorylation (e.g., p-ERK for kinase targets) .

Q. What statistical methods resolve variability in biological replicates?

- ANOVA with post-hoc tests : Compare dose-response curves across replicates .

- Grubbs’ test : Identify and exclude outliers in IC₅₀ datasets .

Q. Future Research Directions

- In vivo efficacy : PK/PD studies in rodent models to assess bioavailability and toxicity .

- Polypharmacology profiling : Identify off-target effects via chemoproteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.